molecular formula C19H24N4 B2462460 5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900870-36-2

5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2462460
CAS No.: 900870-36-2
M. Wt: 308.429
InChI Key: ZJORTIQBDSXQRH-UHFFFAOYSA-N
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Description

5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its significant potential in medicinal chemistry and oncological research . This compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Pyrazolo[1,5-a]pyrimidines are established as privileged structures in the design of protein kinase inhibitors (PKIs) and are known to function as bioisosteres of endogenous purines, enabling them to target the ATP-binding sites of various kinases . This specific derivative is of particular interest for investigating kinase-driven signaling pathways in diseases such as cancer. Researchers can utilize this compound to explore structure-activity relationships (SAR), with the 3-(4-methylphenyl) group contributing hydrophobic binding interactions and the 7-amine side chain (N-(3-methylbutyl)) offering a potential vector for modulating selectivity and potency against specific kinase targets . The core pyrazolo[1,5-a]pyrimidine framework is a key component in several clinical and investigational agents, underscoring its fundamental value in drug discovery . This product is ideal for in vitro studies aimed at advancing the development of novel targeted therapies.

Properties

IUPAC Name

5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-13(2)9-10-20-18-11-15(4)22-19-17(12-21-23(18)19)16-7-5-14(3)6-8-16/h5-8,11-13,20H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJORTIQBDSXQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloride Displacement at Position 7

A two-step approach involves synthesizing 7-chloro-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, followed by nucleophilic substitution with 3-methylbutylamine. Adapted from PMC6149424, the chloride intermediate is generated using POCl3 at reflux, then treated with excess amine in isopropanol at 50°C (93% yield).

Reductive Amination

Introducing the 3-methylbutyl group via reductive amination of a 7-keto precursor is less common but effective. Hydrogenation of the imine formed between 7-amino-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine and isovaleraldehyde, using NaBH4 or Pd/C, affords the target compound in 65–78% yields.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

  • KHSO4 in Aqueous Ethanol : Enhances reaction rates by stabilizing transition states via hydrogen bonding.
  • Ultrasonic Irradiation : Cavitation effects reduce particle aggregation, improving reagent interaction.
  • POCl3 vs. PCl5 : POCl3 minimizes side reactions during chlorination due to milder acidity.

Regioselectivity Control

The 4-methylphenyl group at position 3 directs electrophilic substitution to position 5, ensuring correct regiochemistry. Steric hindrance from the 3-methylbutyl amine further suppresses undesired isomerization.

Data Tables

Table 1: Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield (%) Reference
Enaminone Cyclization 5-Amino-3-(4-MePh)-pyrazole, Enaminone Acetic acid, 80°C, 6h 85
Ultrasound-Alkyne Route 5-Amino-3-(4-MePh)-pyrazole, Alkyne KHSO4, H2O/EtOH, US, 1.5h 89
Chloride Displacement 7-Chloro Intermediate, 3-MeButylNH2 i-PrOH, 50°C, 3h 93
Reductive Amination 7-Keto Intermediate, Isovaleraldehyde NaBH4, MeOH, RT, 12h 78

Chemical Reactions Analysis

Types of Reactions

“5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Using it in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Influencing cellular pathways: Affecting signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Methyl-substituted pyrazoles: Compounds with methyl groups attached to the pyrazole ring.

    Aryl-substituted pyrimidines: Compounds with aryl groups attached to the pyrimidine ring.

Uniqueness

“5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound's molecular characteristics are essential for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C20H23N4
Molecular Weight 337.43 g/mol
LogP 5.5288
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Polar Surface Area 31.21 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization to introduce the methyl and butyl groups. Precise synthetic pathways are crucial for achieving high yields and purity of the final product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for structurally related compounds .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Receptor Modulation: It could act as an agonist or antagonist on various receptors, influencing cellular signaling pathways.
  • Cellular Pathway Influence: The compound may affect signal transduction mechanisms or modulate gene expression related to microbial resistance .

Case Studies

  • Antibacterial Efficacy:
    A study evaluated the antibacterial efficacy of a series of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. Results indicated that these compounds exhibited strong binding interactions with bacterial DNA gyrase and MurD enzyme, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity Assessment:
    The cytotoxic effects on human cell lines were assessed using MTT assays. The results showed promising cytotoxicity profiles for certain derivatives, indicating their potential use in cancer therapy .

Q & A

Basic: What are the standard synthetic protocols for preparing 5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:

  • Core formation: Cyclocondensation of aminopyrazole precursors with β-keto esters or nitriles under reflux conditions (e.g., ethanol or toluene at 80–100°C) .
  • Substituent introduction: Alkylation or nucleophilic substitution at the 7-position using 3-methylbutylamine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization: Reaction yields are maximized by controlling temperature (±5°C), using anhydrous solvents (e.g., dichloromethane), and catalysts like triethylamine or Pd-based systems for coupling reactions .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel 60 F₂₅₄) to assess purity (>95%) and monitor reaction progress .
  • Spectroscopy:
    • ¹H/¹³C NMR for verifying substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
    • HRMS (ESI or EI) to confirm molecular weight (calc. for C₂₀H₂₅N₅: 335.20 g/mol) .
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and intermolecular interactions .

Basic: What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • In vitro cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition: Fluorescence-based kinase assays (e.g., EGFR, CDK2) to identify potential targets .
  • Solubility/logP: Shake-flask method in PBS (pH 7.4) and octanol/water partitioning to guide formulation .

Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?

Methodological Answer:

  • SAR studies involve systematic substitution at key positions:
    • 3-position (4-methylphenyl): Replacing with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances kinase inhibition but reduces solubility .
    • 7-position (3-methylbutyl): Branching (e.g., cyclopentyl vs. linear alkyl) alters binding pocket compatibility in enzyme targets .
  • In silico modeling (AutoDock, Schrödinger) predicts steric/electronic effects of substitutions .
  • Contradictions: Discrepancies in IC₅₀ values across studies (e.g., 4-chlorophenyl vs. 4-methylphenyl analogs) highlight the need for standardized assay conditions .

Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Data normalization: Use internal controls (e.g., staurosporine for kinase assays) and report IC₅₀ values with 95% confidence intervals .
  • Assay replication: Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and independent labs .
  • Meta-analysis: Compare structural descriptors (e.g., Hammett σ values for substituents) against bioactivity trends in public databases (ChEMBL, PubChem) .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

Methodological Answer:

  • Kinase inhibition: Competitive binding assays (e.g., ATP-Glo™) reveal whether the compound acts as an ATP-competitive inhibitor .
  • Cellular pathways: Transcriptomic profiling (RNA-seq) identifies downstream effects (e.g., apoptosis via Bcl-2 suppression) .
  • Crystallography: Co-crystallization with target enzymes (e.g., CDK2) resolves binding modes and hydrogen-bonding interactions .

Advanced: What strategies optimize pharmacokinetics (PK) for in vivo studies?

Methodological Answer:

  • Metabolic stability: Microsomal incubation (human/rat liver microsomes) identifies susceptibility to CYP450 oxidation .
  • Prodrug design: Introduce hydrolyzable groups (e.g., acetate esters) at the 7-amine to enhance oral bioavailability .
  • Plasma protein binding: Equilibrium dialysis to quantify free fraction, guiding dose adjustments .

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of target proteins in lysates after compound treatment .
  • Click chemistry: Incorporate alkyne tags for pull-down assays and proteomic identification of binding partners .
  • In vivo imaging: Radiolabel with ¹⁸F or ¹¹C for PET tracking in animal models .

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